4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine
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Overview
Description
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazolo ring fused to a pyridazine ring, and a piperidine ring substituted with an ethanesulfonyl group
Preparation Methods
The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Sulfonylation of Piperidine: The piperidine ring is sulfonylated using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group and sulfonylated piperidine ring enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Similar compounds to 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine include other triazolopyridazines and triazolothiadiazines. These compounds share the triazole ring fused to another heterocycle but differ in their substituents and overall structure . For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring instead of a pyridazine ring and exhibit different biological activities.
Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring fused to the triazole ring and are known for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H21N5O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-cyclopropyl-3-(1-ethylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H21N5O2S/c1-2-23(21,22)19-9-7-12(8-10-19)15-17-16-14-6-5-13(11-3-4-11)18-20(14)15/h5-6,11-12H,2-4,7-10H2,1H3 |
InChI Key |
MWYUUUWNBGBSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(C=C3)C4CC4 |
Origin of Product |
United States |
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